1-Methylpiperidin-4-OL hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylpiperidin-4-OL hydrobromide is a chemical compound with the molecular formula C6H14BrNO It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methylpiperidin-4-OL hydrobromide can be synthesized through several methods. One common approach involves the reaction of 1-methylpiperidine with hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise stoichiometric ratios. The reaction mixture is then subjected to purification processes such as crystallization or distillation to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methylpiperidin-4-OL hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form different piperidine derivatives.
Substitution: The hydrobromide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methylpiperidin-4-OL hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-methylpiperidin-4-OL hydrobromide involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to act as antagonists of the CCR5 receptor, which plays a crucial role in the entry of HIV into host cells. By blocking this receptor, the compound can potentially inhibit the infection process .
Vergleich Mit ähnlichen Verbindungen
Piperidine: The parent compound of 1-methylpiperidin-4-OL hydrobromide.
4-Hydroxy-N-methylpiperidine: A closely related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrobromide salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs .
Eigenschaften
CAS-Nummer |
32235-52-2 |
---|---|
Molekularformel |
C6H14BrNO |
Molekulargewicht |
196.09 g/mol |
IUPAC-Name |
1-methylpiperidin-4-ol;hydrobromide |
InChI |
InChI=1S/C6H13NO.BrH/c1-7-4-2-6(8)3-5-7;/h6,8H,2-5H2,1H3;1H |
InChI-Schlüssel |
MQNVLJLGSFJQFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC(CC1)O.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.